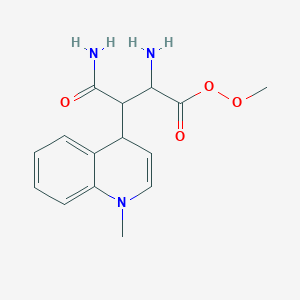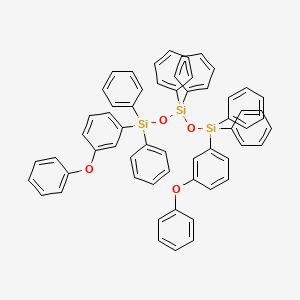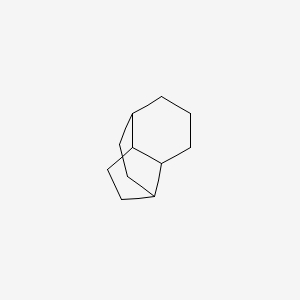
1-Hydroxy-4-methyl-1-phenylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methyl-1-phenylpentan-3-one is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a phenyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-4-methyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 1-oxo-4-methyl-1-phenylpentan-3-one or 1-carboxy-4-methyl-1-phenylpentan-3-one.
Reduction: Formation of 1-hydroxy-4-methyl-1-phenylpentan-3-ol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
1-Hydroxy-4-methyl-1-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-hydroxy-4-methyl-1-phenylpentan-3-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-4-methyl-1-phenylbutan-3-one
- 1-Hydroxy-4-methyl-1-phenylhexan-3-one
- 1-Hydroxy-4-methyl-1-phenylpentan-2-one
Comparison: 1-Hydroxy-4-methyl-1-phenylpentan-3-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interactions with biological targets.
Propriétés
Numéro CAS |
59357-09-4 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,12,14H,8H2,1-2H3 |
Clé InChI |
LNDIXSHDJWZICB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)




![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)


![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)

